4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 234.21 g/mol. This compound is classified within the category of benzoic acids and contains an imidazolidinone moiety, which contributes to its unique chemical properties and potential biological activities. The compound is primarily studied for its applications in organic synthesis and medicinal chemistry, particularly in the context of enzyme inhibition and protein interactions.
The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid typically involves the reaction of 2-(chloromethyl)benzoic acid with imidazolidine-2,5-dione under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at elevated temperatures to facilitate the reaction. The reaction mechanism involves nucleophilic substitution where the nitrogen atom of the imidazolidinone attacks the electrophilic carbon of the chloromethyl group, leading to the formation of the desired product .
The molecular structure of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid features a benzoic acid group attached to a dioxoimidazolidinone ring. The imidazolidinone ring is characterized by two carbonyl groups positioned at the 2 and 5 positions relative to the nitrogen atom in the ring.
The compound undergoes various chemical reactions that are significant for its application in synthetic chemistry:
These reactions highlight the versatility of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid as a building block in organic synthesis.
The mechanism of action for 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid primarily involves its interaction with specific enzymes and proteins. The imidazolidinone ring's ability to form hydrogen bonds allows it to bind effectively at active sites on enzymes, potentially leading to inhibition or modulation of their activity. This interaction can alter protein structure and function, making it relevant in studies focused on enzyme inhibition and therapeutic applications .
Relevant data regarding solubility and stability are crucial for practical applications in laboratory settings.
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid has several scientific uses:
The molecular architecture of 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid integrates an imidazolidinedione (hydantoin) pharmacophore linked via a methylene spacer to a benzoic acid moiety. Contemporary routes emphasize strategic bond disconnections at this methylene bridge. A prominent two-step approach involves:
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, ZnCl₂, AcOH reflux | 65-72 | Step-economical, mild conditions | Over-reduction byproducts |
Knoevenagel-Hydrogenation | Glyoxylic acid, Pd/C, H₂, 60°C | 78-85 | High purity, scalable | Requires high-pressure equipment |
N-Alkylation of Hydantoin | 4-(Bromomethyl)benzoic acid, K₂CO₃ | 60-68 | Avoids strong acids | Low regioselectivity if hydantoin N-unprotected |
Alternative pathways exploit N-alkylation of pre-formed hydantoin nuclei using 4-(halomethyl)benzoic acid derivatives under basic conditions (K₂CO₃/DMF). While operationally simple, this method suffers from potential O- vs N-alkylation regioselectivity challenges and necessitates protecting group strategies for asymmetric hydantoins [5]. Optimization studies identified DMF as superior to THF or acetonitrile for solubility, while phase-transfer catalysts (tetrabutylammonium bromide) enhance reaction rates and yields to >80% [6].
Introducing chirality within the imidazolidinedione ring enables precision targeting of stereosensitive biological pockets (e.g., enzymatic active sites). Two dominant strategies achieve enantiocontrol:
Table 2: Catalytic Systems for Enantioselective Hydantoin-Benzoyl Conjugate Synthesis
Catalyst System | Reaction Type | ee (%) | Key Stereocenter | Product Configuration |
---|---|---|---|---|
(R,R)-ProPhenol-Zn(II) | Mannich Addition-Cyclization | 90-96 | C5 (Hydantoin) | R |
Diphenylprolinol TMS ether | α-Amination/Cyclization | 92-95 | C5 (Hydantoin) | S |
Cinchona Alkaloid-Derived Thiourea | Michael Addition | 85-90 | C5 (Hydantoin) | R |
Microwave-assisted dynamic kinetic resolution (DKR) further enhances efficiency. Racemic 5-substituted hydantoins undergo N-alkylation with 4-(bromomethyl)benzoic acid using lipase-calibrated conditions (Novozym 435, isopropenyl acetate), resolving enantiomers with >99% ee and 70% yield within 2 hours [7].
Combinatorial chemistry expedites the exploration of structure-activity relationships (SAR) around the hydantoin-benzoic acid scaffold. Rink amide resin serves as an ideal solid support due to its acid-cleavable linkage:
Table 3: Solid-Phase Synthesis Parameters for Hydantoin-Benzoyl Libraries
Solid Support | Loading (mmol/g) | Anchoring Chemistry | Diversification Points | Cleavage Condition | Average Purity |
---|---|---|---|---|---|
Rink Amide MBHA | 0.6–0.7 | Fmoc-amino acid coupling | N3-Hydantoin, C5-Hydantoin | 20% TFA/DCM | >85% (HPLC) |
Wang Bromide | 0.8–1.0 | 4-(Bromomethyl)benzoic acid | N1-Hydantoin, N3-Hydantoin | 95% TFA/H₂O | >80% (HPLC) |
BAL Resin | 0.5–0.6 | Reductive amination | N1-Hydantoin, Benzoic acid substituents | Photolysis (UV 365 nm) | >75% (HPLC) |
Automated parallel synthesis platforms enable rapid production (>200 derivatives/week). Quality control via LC-MS confirms identity and purity, with typical library purities exceeding 80% without chromatography. This approach proved pivotal for identifying analogues with enhanced PTP1B inhibitory activity [9].
Sustainable synthesis focuses on solvent substitution, energy minimization, and atom economy:
Table 4: Green Solvent Selection Guide for Key Synthetic Steps
Synthetic Step | Traditional Solvent | Recommended Green Solvent | Improvement Metrics |
---|---|---|---|
N-Alkylation | DMF, DCM | 2-MeTHF, CPME | 60% reduction in Process Mass Intensity (PMI) |
Reductive Amination | Methanol | Ethanol/H₂O (8:2) | Non-hazardous waste stream; Biodegradable |
Cyclodehydration | Toluene/AcOH | Ethanol | 50% lower energy consumption (microwave-assisted) |
Final Crystallization | Acetonitrile | Isopropanol/H₂O | 30% higher recovery; Class 3 residual solvent (ICH) |
These innovations collectively reduce the overall Process Mass Intensity (PMI) from 120 to <35, aligning with ACS GCI Pharmaceutical Roundtable targets for sustainable API manufacturing. Life cycle analysis confirms a 55% reduction in cumulative energy demand compared to classical routes [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1